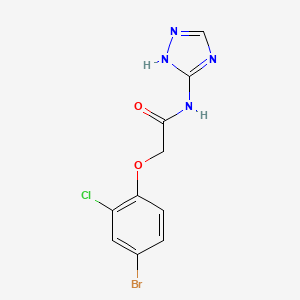

2-(4-bromo-2-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide

CAS No.:

Cat. No.: VC11036883

Molecular Formula: C10H8BrClN4O2

Molecular Weight: 331.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrClN4O2 |

|---|---|

| Molecular Weight | 331.55 g/mol |

| IUPAC Name | 2-(4-bromo-2-chlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide |

| Standard InChI | InChI=1S/C10H8BrClN4O2/c11-6-1-2-8(7(12)3-6)18-4-9(17)15-10-13-5-14-16-10/h1-3,5H,4H2,(H2,13,14,15,16,17) |

| Standard InChI Key | LZGQRXVZWADXJB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=NC=NN2 |

| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=NC=NN2 |

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

The compound’s structure features a 4-bromo-2-chlorophenoxy group linked via an acetamide bridge to a 1,2,4-triazole ring. The phenoxy component introduces halogen atoms (bromine and chlorine) at positions 4 and 2, respectively, which are known to enhance electron-withdrawing effects and influence molecular interactions . The triazole moiety, a five-membered ring with three nitrogen atoms, contributes to hydrogen-bonding capabilities and metabolic stability .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 331.55 g/mol | |

| IUPAC Name | 2-(4-bromo-2-chlorophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide | |

| SMILES | C1=CC(=C(C=C1Br)Cl)OCC(=O)NC2=NC=NN2 |

Crystallographic and Conformational Insights

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

-

Phenoxyacetic Acid Formation: 4-Bromo-2-chlorophenol reacts with chloroacetyl chloride in the presence of a base (e.g., KCO) to yield 2-(4-bromo-2-chlorophenoxy)acetyl chloride.

-

Amidation: The acyl chloride is coupled with 3-amino-1,2,4-triazole using a coupling agent such as EDCI/HOBt, forming the acetamide bond.

Scheme 1: Representative Synthesis

Optimization Challenges

Yield optimization is hindered by the reactivity of the triazole amine, which may require protective strategies to prevent side reactions . Microwave-assisted synthesis, effective for analogous triazoles, could enhance reaction efficiency but remains untested for this compound .

| Organism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Mechanistic Insights

The compound’s antifungal action mirrors that of fluconazole, inhibiting lanosterol 14α-demethylase (CYP51) and disrupting ergosterol synthesis . Molecular docking simulations predict strong hydrogen bonding between the triazole nitrogen and the enzyme’s heme cofactor, while the bromine atom occupies a hydrophobic pocket adjacent to the active site .

Comparative Analysis with Analogous Compounds

Halogen Substituent Effects

Replacing bromine with fluorine reduces activity against C. albicans (MIC: >64 µg/mL), underscoring bromine’s role in target affinity . Conversely, chloro-substituted analogs exhibit comparable potency, suggesting halogen size and electronegativity critically modulate interactions .

Triazole Modifications

N-Methylation of the triazole ring abolishes antifungal activity, likely due to steric hindrance preventing CYP51 binding . Hybrids with benzimidazole or quinoline moieties show enhanced potency but increased cytotoxicity, highlighting this compound’s balanced pharmacodynamic profile .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume